1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE
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Overview
Description
1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a synthetic organic compound that features a benzodioxole ring and an imidazole ring connected by a thioether linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Linkage Formation: The final step involves the coupling of the benzodioxole and imidazole rings through a thioether linkage, often using a thiol reagent and a suitable base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The benzodioxole ring may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(methylthio)-1-ethanone: Lacks the imidazole ring.
1-(1,3-Benzodioxol-5-yl)-2-(1H-imidazol-2-yl)-1-ethanone: Lacks the methyl group on the imidazole ring.
Uniqueness
1-(1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to the presence of both the benzodioxole and imidazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-15-5-4-14-13(15)19-7-10(16)9-2-3-11-12(6-9)18-8-17-11/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRCCILIHSZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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